molecular formula C10H13Br2Cl3 B14457582 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- CAS No. 72748-89-1

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)-

Cat. No.: B14457582
CAS No.: 72748-89-1
M. Wt: 399.4 g/mol
InChI Key: XSMHHESOHBEVBV-ULZRVHDFSA-N
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Description

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- is a complex organic compound characterized by multiple halogen substitutions and a diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- typically involves multiple steps, including halogenation and diene formation. One common approach is the halogenation of a suitable diene precursor, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted dienes.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce less halogenated dienes.

Scientific Research Applications

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- involves its interaction with molecular targets through its halogen atoms and diene structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1,6-Octadiene, 3,7-dimethyl-: A similar diene compound with fewer halogen substitutions.

    4,8-Dibromo-1,1,7-trichloro-3,7-dimethyl-2,5-octadiene: Another halogenated diene with a different substitution pattern.

    (1E,3R,4S,5E)-1,4,8-Tribromo-3,7-dichloro-3,7-dimethyl-1,5-octadiene: A related compound with additional bromine atoms.

Uniqueness

1,5-Octadiene, 1,8-dibromo-3,4,7-trichloro-3,7-dimethyl-, (1E,3R*,4S*,5E,7S*)- is unique due to its specific stereochemistry and the combination of bromine and chlorine atoms

Properties

CAS No.

72748-89-1

Molecular Formula

C10H13Br2Cl3

Molecular Weight

399.4 g/mol

IUPAC Name

(1E,3R,4S,5E,7S)-1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene

InChI

InChI=1S/C10H13Br2Cl3/c1-9(14,7-12)4-3-8(13)10(2,15)5-6-11/h3-6,8H,7H2,1-2H3/b4-3+,6-5+/t8-,9-,10+/m0/s1

InChI Key

XSMHHESOHBEVBV-ULZRVHDFSA-N

Isomeric SMILES

C[C@@](CBr)(/C=C/[C@@H]([C@@](C)(/C=C/Br)Cl)Cl)Cl

Canonical SMILES

CC(CBr)(C=CC(C(C)(C=CBr)Cl)Cl)Cl

Origin of Product

United States

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